molecular formula C8H18O4 B095076 1-Ethoxy-1,3,3-trimethoxypropane CAS No. 123-59-1

1-Ethoxy-1,3,3-trimethoxypropane

Cat. No. B095076
CAS RN: 123-59-1
M. Wt: 178.23 g/mol
InChI Key: GHZXJUYUMMBNHP-UHFFFAOYSA-N
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Description

1-Ethoxy-1,3,3-trimethoxypropane, also known as “TMPE” or “ENPEG,” is a chemical compound with the molecular formula C8H18O4 . It is a colorless liquid with a mild, fruity odor . It is commonly used as a solvent in various industrial applications, including in the manufacturing of pharmaceuticals, agrochemicals, and coatings .


Molecular Structure Analysis

The 1-Ethoxy-1,3,3-trimethoxypropane molecule contains a total of 29 bond(s). There are 11 non-H bond(s), 7 rotatable bond(s), and 4 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

1-Ethoxy-1,3,3-trimethoxypropane is a colorless liquid with a mild, fruity odor . It has a molecular weight of 178.23 .

Scientific Research Applications

  • Electrolyte Solvents in Lithium-Ion Batteries : Novel silane compounds, including derivatives of methoxyethoxy and trimethylsilane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds, such as 1-Ethoxy-1,3,3-trimethoxypropane, demonstrate the ability to dissolve lithium salts and provide a good passivation film on graphite anodes, enhancing the stability and conductivity of lithium-ion batteries (Amine et al., 2006).

  • Solvent for Organic Reduction Reactions : 1,2,3-Trimethoxypropane has been synthesized from glycerol and utilized as a solvent in the reduction of organic functions using aluminium hydride or tetramethyldisiloxane (TMDS) as hydride sources. This highlights its utility in organic synthesis, particularly in the reduction of nitriles to amines (Sutter et al., 2013).

  • Physical Solvent for CO2 Absorption : 1,2,3-Trimethoxypropane, a glycerol-derived compound, has been explored as a "green" and non-toxic physical solvent for CO2 absorption. This research suggests its potential application in processes like the Selexol process for removing CO2 and other gases from various sources (Flowers et al., 2017).

  • Reactivity Towards OH Radicals : The gas-phase reactivity of aliphatic polyethers, including compounds like 1,1,3-trimethoxypropane, towards hydroxyl radicals has been studied, revealing insights into reaction mechanisms and rates. This is relevant for understanding atmospheric chemistry and environmental impacts of such compounds (Dagaut et al., 1989).

Safety And Hazards

1-Ethoxy-1,3,3-trimethoxypropane is flammable and can cause eye and skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water .

properties

IUPAC Name

1-ethoxy-1,3,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-5-12-8(11-4)6-7(9-2)10-3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXJUYUMMBNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924336
Record name 1-Ethoxy-1,3,3-trimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-1,3,3-trimethoxypropane

CAS RN

123-59-1
Record name 1-Ethoxy-1,3,3-trimethoxypropane
Source CAS Common Chemistry
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Record name 1-Ethoxy-1,3,3-trimethoxypropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-1,3,3-trimethoxypropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-1,3,3-trimethoxypropane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SL Baughcum, RW Duerst, WF Rowe… - Journal of the …, 1981 - ACS Publications
The microwave rotational spectra of malonaldehyde and a number of its isotopic forms have been investigated. In the vapor phase the molecule is found to exist in a planar, …
Number of citations: 332 pubs.acs.org
KJ Erstad, M Makkee - Int J Pollut Res: IJPR-102. DOI, 2018 - researchgate.net
The Vest Tank accident May 24, 2007 raised the need to find the causes of the explosion in one of their storage tanks T3 containing sodic mercaptan waste and at that time unknown …
Number of citations: 0 www.researchgate.net
CP Richards - 1974 - search.proquest.com
A number of new NN'di (aryl) propene-1-amino-3-imine acid salts, their free bases and transition metal complexes are reported. Examination of the free dianils by infra-red and [1] H …
Number of citations: 4 search.proquest.com
小林英二 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
Numerous works have been reported on the chemical reaction of alkyl vinyl ethers and similar work was carried out for utilization of alkyl vinyl ether and its derivatives. Attempt was also …
Number of citations: 3 www.jstage.jst.go.jp
小林英二 - YAKUGAKU ZASSHI, 1962 - jstage.jst.go.jp
Reaction of 1, 1, 3, 3-tetraalkoxypropane with guanidine salts and N 1-amidino-N 4-acetylsulfanilamides afforded 2-aminopyrimidine and N 1-2-pyrimidinylsulfanilamide. The reaction of …
Number of citations: 2 www.jstage.jst.go.jp

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